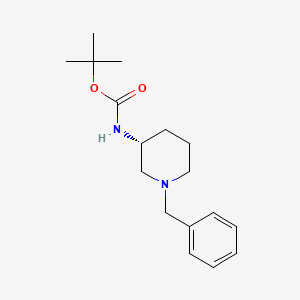

(R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLXSEZUQISPRL-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649611 | |

| Record name | tert-Butyl [(3R)-1-benzylpiperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454713-13-4 | |

| Record name | tert-Butyl [(3R)-1-benzylpiperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE chemical properties

An In-depth Technical Guide to (R)-1-Benzyl-3-N-Boc-aminopiperidine

Introduction

This compound, with the CAS Number 454713-13-4, is a chiral piperidine derivative.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors used for managing type 2 diabetes. Its chemical structure features a benzyl group attached to the piperidine nitrogen and a tert-butoxycarbonyl (Boc) protecting group on the amino substituent at the 3-position. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and safety information, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [2][3] |

| Molecular Weight | 290.40 g/mol | [2][3] |

| Appearance | White to yellow solid | [1] |

| Boiling Point | 400.9 ± 34.0 °C (Predicted) | [1][3] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [1][3] |

| pKa | 12.31 ± 0.20 (Predicted) | [1][3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

| IUPAC Name | tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate | [2] |

Experimental Protocols

Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate

A common method for synthesizing the related (S)-enantiomer involves the reaction of a ditosylate intermediate with benzylamine, starting from L-glutamic acid.

Materials:

-

Crude (S)-ditoluoyl-dihydroxy-pentyl-carbamic acid tert-butyl ester (ditosylate intermediate) (0.53 g, 1.0 mmol)

-

Benzylamine (1.6 mL, 15 mmol)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulphate (Na₂SO₄)

Procedure:

-

To the crude ditosylate intermediate (0.53 g, 1.0 mmol), add benzylamine (1.6 mL, 15 mmol).

-

Allow the reaction mixture to stir for 12 hours at room temperature.

-

After the reaction is complete, quench the mixture with a saturated aqueous solution of ammonium chloride (5 mL).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulphate.

-

Filter the solution and concentrate it under reduced pressure to yield the crude product.

-

Purification of the crude product provides (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate as an off-white solid (197 mg, 68% yield).

Debenzylation to form (R)-3-Boc-aminopiperidine

This compound is a precursor to (R)-3-Boc-aminopiperidine, a key intermediate for drugs like Alogliptin.[4] The benzyl group is typically removed via catalytic hydrogenation.

Materials:

-

(R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate (2 g)

-

Methanol (16 mL)

-

Ammonium formate (1.07 g)

-

10% Palladium on carbon (Pd/C) (0.5 g)

Procedure:

-

To a solution of (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate (2 g) in methanol (16 mL), add ammonium formate (1.07 g) and 10% Pd/C (0.5 g).[5]

-

Heat the reaction mixture at 60-65°C for 1 hour.[5]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).[5]

-

Once the reaction is complete, cool the mixture to 25°C.[5]

-

Filter the mixture to remove the catalyst and wash the filter cake with methanol.[5]

-

Distill the methanol from the filtrate under vacuum at 45°C to obtain the residue, (R)-3-Boc-aminopiperidine.[5]

Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis process and the role of the title compound as a pharmaceutical intermediate.

Caption: Workflow for the synthesis of the (S)-enantiomer.

Caption: Logical pathway from intermediate to active pharmaceutical ingredient.

Spectral Data

While a full spectral analysis is sample-specific, typical spectral characteristics for the related compound (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate have been reported.

| Data Type | Reported Values | Reference |

| ¹³C NMR | (101 MHz, CDCl₃): δ 155.0, 138.0, 128.8, 128.0, 126.8, 78.8, 62.9, 58.5, 53.2, 46.2, 29.5, 28.3, 22.1 | |

| HRMS | (ESI): m/z Calcd for C₁₇H₂₇N₂O₂: [M+H]⁺ 291.2073. Found 291.2068 |

Safety and Handling

Proper handling of this compound is crucial in a laboratory setting. The following table summarizes key safety information based on available data sheets.

| Safety Aspect | Recommendation | Reference(s) |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. P302+P352: IF ON SKIN: wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Handling | Handle in a well-ventilated place.[6] Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.[6][7] Use non-sparking tools and prevent fire caused by electrostatic discharge.[6] | [6][7] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] | [1][7][8] |

| Materials to Avoid | Strong oxidizing agents, Strong acids.[7][8] | [7][8] |

| Decomposition Products | Oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[7] | [7] |

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. Its well-defined chemical and physical properties, coupled with established synthetic and derivatization protocols, make it a reliable intermediate for the development of complex pharmaceutical agents. Understanding its properties, synthesis, and safe handling procedures is essential for its effective and secure use in research and drug development.

References

- 1. This compound CAS#: 454713-13-4 [m.chemicalbook.com]

- 2. fishersci.ie [fishersci.ie]

- 3. 1-BENZYL-3-N-BOC-AMINOPIPERIDINE | 478828-62-5 [amp.chemicalbook.com]

- 4. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]

- 5. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]

- 6. echemi.com [echemi.com]

- 7. peptide.com [peptide.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: (R)-1-Benzyl-3-N-Boc-aminopiperidine (CAS: 454713-13-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Benzyl-3-N-Boc-aminopiperidine, with the CAS number 454713-13-4, is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, three-dimensional structure makes it a valuable building block for the synthesis of complex molecules with specific stereochemistry, which is often crucial for biological activity. This technical guide provides an in-depth overview of its physicochemical properties, a detailed synthetic protocol, and analytical methodologies for its characterization.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 454713-13-4 | [1][2] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1][3] |

| Molecular Weight | 290.41 g/mol | [3] |

| Appearance | White to yellow solid | [2] |

| Boiling Point | 400.9 ± 34.0 °C (Predicted) | [2] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 12.31 ± 0.20 (Predicted) | [2] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.24 (m, 5H, Ar-H), 4.90 (br s, 1H, NH), 4.31 (s, 2H, CH₂Ph), 3.85-3.75 (m, 1H), 2.90-2.75 (m, 2H), 2.60-2.50 (m, 1H), 1.95-1.85 (m, 1H), 1.70-1.55 (m, 2H), 1.46 (s, 9H, C(CH₃)₃), 1.30-1.15 (m, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.9, 138.9, 128.6, 127.5, 127.3, 79.5, 63.0, 58.5, 53.0, 46.5, 34.0, 28.4, 24.0 |

| Mass Spectrometry (ESI) | m/z 291.2 [M+H]⁺ |

Synthesis

This compound can be synthesized through a multi-step process starting from (R)-nipecotic acid. The general workflow involves the protection of the carboxylic acid, benzylation of the piperidine nitrogen, conversion of the ester to an amine, and finally, Boc protection of the amino group.

Synthetic Workflow

Experimental Protocols

Step 1: Esterification of (R)-Nipecotic Acid to (R)-Methyl nipecotate

-

To a stirred solution of (R)-nipecotic acid (1.0 eq) in methanol (10 volumes) at 0 °C, slowly add thionyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude (R)-methyl nipecotate, which can be used in the next step without further purification.

Step 2: Benzylation to (R)-Methyl 1-benzylpiperidine-3-carboxylate

-

Dissolve the crude (R)-methyl nipecotate (1.0 eq) in a suitable solvent such as acetonitrile or DMF (10 volumes).

-

Add potassium carbonate (2.5 eq) and benzyl bromide (1.1 eq).

-

Heat the mixture to 60-70 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield (R)-methyl 1-benzylpiperidine-3-carboxylate.

Step 3: Hydrazinolysis to (R)-1-Benzylpiperidine-3-carbohydrazide

-

To a solution of (R)-methyl 1-benzylpiperidine-3-carboxylate (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (5.0 eq).

-

Heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude carbohydrazide.

Step 4: Curtius Rearrangement to (R)-1-Benzyl-3-aminopiperidine

-

Suspend the crude (R)-1-benzylpiperidine-3-carbohydrazide (1.0 eq) in a mixture of aqueous HCl and toluene at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 1 hour at 0 °C.

-

Separate the organic layer, and heat it to 80-90 °C until the evolution of nitrogen ceases.

-

Add aqueous HCl and reflux for 2-3 hours to hydrolyze the isocyanate.

-

Cool the mixture and basify with aqueous NaOH to pH > 12.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (R)-1-benzyl-3-aminopiperidine.

Step 5: Boc Protection to this compound

-

Dissolve (R)-1-benzyl-3-aminopiperidine (1.0 eq) in dichloromethane (10 volumes).

-

Add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Table 3: Typical Reaction Parameters and Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Esterification | SOCl₂, Methanol | Methanol | Reflux | 4 | >95 (crude) |

| 2. Benzylation | Benzyl bromide, K₂CO₃ | Acetonitrile | 60-70 | 12-16 | 80-90 |

| 3. Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux | 6-8 | >90 (crude) |

| 4. Curtius Rearrangement | NaNO₂, HCl | Toluene/Water | 0 to 90 | 4-6 | 70-80 |

| 5. Boc Protection | Boc₂O, Et₃N | Dichloromethane | 0 to RT | 4-6 | 85-95 |

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Purity and chiral excess of this compound and its precursors can be determined by HPLC.

Table 4: Example HPLC Method for Chiral Analysis of a Related Precursor

| Parameter | Condition | Reference |

| Column | Chiralpak AD-H | [4][5] |

| Mobile Phase | 0.1% Diethylamine in Ethanol | [4][5] |

| Flow Rate | 0.5 mL/min | [4][5] |

| Detection | UV at 228 nm | [4][5] |

| Note | This method is for the derivatized precursor, (R)-piperidin-3-amine, and may require optimization for the target compound. | [4] |

Thin Layer Chromatography (TLC)

TLC is a crucial technique for monitoring the progress of the synthetic reactions.

Table 5: Typical TLC Conditions

| Step | Mobile Phase (Eluent) | Visualization |

| 2. Benzylation | Ethyl Acetate / Hexanes (1:4) | UV light (254 nm), KMnO₄ stain |

| 4. Curtius Rearrangement | Dichloromethane / Methanol (9:1) | Ninhydrin stain |

| 5. Boc Protection | Ethyl Acetate / Hexanes (1:3) | UV light (254 nm), KMnO₄ stain |

Applications in Drug Discovery and Development

This compound serves as a key chiral intermediate in the synthesis of various pharmaceutical agents. The piperidine scaffold is a common motif in many biologically active compounds. The specific (R)-configuration at the 3-position is often essential for achieving the desired pharmacological activity and selectivity. This compound is particularly noted as an impurity of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its availability as a building block facilitates the exploration of new chemical space in drug discovery programs targeting a wide range of diseases.

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block with important applications in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its properties, a detailed synthetic route with experimental protocols, and analytical methods for its characterization. The information presented herein is intended to support researchers and scientists in the effective utilization of this compound in their drug discovery and development endeavors.

References

- 1. tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)- | C17H26N2O2 | CID 25417446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 454713-13-4 [m.chemicalbook.com]

- 3. tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | CID 21947661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of (R)-1-Benzyl-3-N-Boc-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (R)-1-benzyl-3-N-Boc-aminopiperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.

Spectroscopic Data

Precise spectroscopic data for this compound is not extensively available in publicly accessible literature. However, data for the closely related analog, tert-butyl piperidin-3-ylcarbamate (the de-benzylated form), provides a valuable reference for spectral interpretation.

Spectroscopic Data for Analog: tert-Butyl piperidin-3-ylcarbamate

The following data was obtained for tert-butyl piperidin-3-ylcarbamate, which lacks the N-benzyl group. The presence of the benzyl group in the target molecule would introduce signals in the aromatic region of the NMR spectra (~7.2-7.4 ppm in ¹H NMR and ~127-140 ppm in ¹³C NMR) and characteristic C-H stretching and bending frequencies in the IR spectrum.

| Spectroscopic Data for tert-Butyl piperidin-3-ylcarbamate | |

| ¹H-NMR (500 MHz, CDCl₃) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).[1] |

| ¹³C-NMR (126 MHz, CDCl₃) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.[1] |

| IR (film) | νₘₐₓ 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 cm⁻¹.[1] |

Experimental Protocols

The synthesis of this compound can be achieved through the reductive amination of N-Boc-3-aminopiperidine with benzaldehyde, followed by protection of the amino group. A representative procedure is detailed below.

Synthesis of tert-butyl (1-benzylpiperidin-3-yl)carbamate[2]

Materials:

-

Crude ditosylate precursor (0.53 g, 1.0 mmol)

-

Benzylamine (1.6 mL, 15 mmol)

-

Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate, hexanes)

-

Reagents for workup (e.g., saturated aqueous sodium bicarbonate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: The crude ditosylate precursor (0.53 g, 1.0 mmol) is reacted with benzylamine (1.6 mL, 15 mmol).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the point of completion.

-

Workup: Upon completion, the reaction mixture is subjected to a standard aqueous workup. This typically involves quenching the reaction, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt such as sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by flash column chromatography on silica gel to afford the final product, tert-butyl (1-benzylpiperidin-3-yl)carbamate.

-

Product Characterization: The final product is characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity. The reported yield for this procedure is 68% (197 mg) as an off-white solid.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Biological Relevance

This compound is not known to possess significant biological activity itself. Its primary importance lies in its role as a chiral building block for the synthesis of more complex and biologically active molecules.[3] The stereochemistry at the 3-position of the piperidine ring is often crucial for the efficacy of the final active pharmaceutical ingredient. As an intermediate, it is a precursor in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[3]

References

Technical Guide: Physical Properties of (R)-1-Benzyl-3-N-Boc-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Benzyl-3-N-Boc-aminopiperidine, a chiral piperidine derivative, serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its protected amino and benzyl groups, combined with the chiral center, make it a key intermediate in the synthesis of complex molecular architectures. This technical guide provides a summary of the available physical and chemical properties of this compound. While comprehensive experimental data remains limited in publicly accessible literature, this document compiles predicted properties and outlines the standard experimental protocols for their determination, offering a foundational resource for researchers working with this compound.

Chemical Identity and Structure

-

IUPAC Name: tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate[1]

-

Synonyms: (R)-1-Benzyl-3-(tert-butoxycarbonylamino)piperidine, tert-Butyl (R)-(1-benzylpiperidin-3-yl)carbamate[2]

-

CAS Number: 454713-13-4[1]

Structure:

Caption: 2D Chemical Structure of this compound.

Physical Properties

| Property | This compound (Predicted/Supplier Data) | (R)-3-(Boc-amino)piperidine (Experimental Data) |

| Appearance | White to yellow Solid | White powder |

| Melting Point | Data not available | 116-121 °C |

| Boiling Point | 389.7±31.0 °C at 760 mmHg (Predicted) | 304.8°C at 760 mmHg |

| Density | 1.07±0.1 g/cm³ (Predicted) | 1.0±0.1 g/cm³ |

| Solubility | Data not available | Soluble in methanol and ethanol |

| Specific Optical Rotation | Data not available | [α]²²/D +3.2° (c = 0.5 in DMF) |

| pKa | 12.31±0.20 (Predicted) | 12.37±0.20 (Predicted) |

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of key physical properties. These protocols are generally applicable for the characterization of crystalline organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated instrument is used.

-

Measurement: The packed capillary tube is placed in the heating block. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Caption: Experimental workflow for melting point determination.

Specific Optical Rotation

As a chiral compound, the specific optical rotation of this compound is a fundamental physical property that confirms its enantiomeric purity.

Methodology: Polarimetry

-

Solution Preparation: A precise mass of the compound is dissolved in a known volume of a suitable solvent (e.g., methanol, ethanol, or DMF) to achieve a specific concentration (c), typically expressed in g/100 mL.

-

Apparatus: A polarimeter is used, which consists of a light source (usually a sodium lamp, D-line at 589 nm), a polarizer, a sample tube of a known path length (l) in decimeters (dm), and an analyzer.

-

Measurement: The sample tube is filled with the prepared solution, ensuring no air bubbles are present. The observed optical rotation (α) is measured at a specific temperature (T).

-

Calculation: The specific rotation [α] is calculated using the formula: [α]TD = α / (l × c)

References

- 1. tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)- | C17H26N2O2 | CID 25417446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate | CAS 454713-13-4 | Sun-shinechem [sun-shinechem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. tert-Butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | CID 21947661 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-1-Benzyl-3-(tert-butoxycarbonylamino)piperidine: A Chiral Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine, a key chiral building block in the synthesis of various pharmaceuticals. This document details its chemical properties, synthesis, and critical applications in drug development, particularly as a precursor to dipeptidyl peptidase IV (DPP-IV) inhibitors.

Core Compound Properties

(R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine, also known as tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate, is a piperidine derivative featuring a benzyl group protecting the ring nitrogen and a tert-butoxycarbonyl (Boc) group protecting an amino substituent at the chiral 3-position. This specific arrangement makes it a valuable intermediate for creating enantiomerically pure active pharmaceutical ingredients (APIs).

Data Presentation: Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 290.40 g/mol | [1][2] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1][2] |

| CAS Number | 454713-13-4 | [2] |

| IUPAC Name | tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate | [2] |

| Appearance | Solid powder | [2] |

| Purity | Typically ≥98% | [2] |

| Solubility | Soluble in DMSO | [2] |

Synthesis of (R)-1-Benzyl-3-(tert-butoxycarbonylamino)piperidine

The synthesis of this chiral intermediate can be achieved through a multi-step process. One common route involves the chemical modification of a readily available chiral starting material. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from (R)-3-Aminopiperidine Dihydrochloride

This protocol outlines a two-step process starting from the commercially available (R)-3-aminopiperidine dihydrochloride.

Step 1: N-Benzylation of (R)-3-Aminopiperidine

-

Reaction Setup: Dissolve (R)-3-aminopiperidine dihydrochloride in a suitable solvent such as methanol.

-

Basification: Add a base, for example, sodium methoxide, to neutralize the hydrochloride and liberate the free amine.

-

Benzylation: Add benzyl chloride to the reaction mixture. The reaction is typically performed at room temperature.

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield (R)-1-benzylpiperidin-3-amine.

Step 2: Boc Protection of the 3-Amino Group

-

Reaction Setup: Dissolve the (R)-1-benzylpiperidin-3-amine from the previous step in a solvent like dichloromethane.

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine, to the solution. The reaction is typically stirred at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: Once the reaction is complete, the mixture is washed with aqueous solutions to remove byproducts and unreacted reagents. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography to yield pure (R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine.

Logical Relationship: Synthesis Pathway

Application in Pharmaceutical Development

The primary application of (R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine is as a protected intermediate for the synthesis of (R)-3-(Boc-amino)piperidine. The benzyl group serves as a temporary protecting group for the piperidine nitrogen, which is removed in a subsequent step. (R)-3-(Boc-amino)piperidine is a crucial building block for several DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes.

Experimental Protocol: Debenzylation to (R)-3-(Boc-amino)piperidine

This procedure, known as hydrogenolysis, removes the N-benzyl group to yield the desired intermediate.

-

Reaction Setup: In a reaction vessel, dissolve (R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine (247 g, 851 mmol) in methanol (2470 g).

-

Catalyst Addition: Add palladium on carbon (10 wt%, 5 g) to the solution.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas (typically replacing the atmosphere 3 times). The reaction mixture is then heated to 45°C under a hydrogen atmosphere and stirred for approximately 3 hours.

-

Monitoring: The reaction is monitored by TLC to confirm the disappearance of the starting material.

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the palladium catalyst is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure to yield tert-butyl (R)-piperidin-3-ylcarbamate, also known as (R)-3-(Boc-amino)piperidine (yield: 97%).

Experimental Workflow: Role as a Pharmaceutical Intermediate

References

Chiral Piperidine Derivatives in Drug Discovery: An In-depth Technical Guide

Introduction: The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and FDA-approved pharmaceuticals.[1] The introduction of chirality into the piperidine ring significantly expands the accessible chemical space, allowing for more precise interactions with biological targets. Chiral piperidine derivatives often exhibit improved potency, selectivity, and pharmacokinetic profiles compared to their achiral or racemic counterparts.[2] This technical guide provides an in-depth overview of the synthesis, application, and structure-activity relationships of chiral piperidine derivatives in modern drug discovery, aimed at researchers, scientists, and drug development professionals.

The Strategic Advantage of Chirality in Piperidine Scaffolds

Chirality plays a fundamental role in the binding affinity and interaction between a drug and its biological target.[3] For piperidine-containing drugs, introducing stereocenters can lead to several key advantages:

-

Enhanced Potency and Selectivity: Enantiomers of a chiral drug can have vastly different affinities for their target protein, with one enantiomer often being significantly more active (the eutomer) than the other (the distomer). This stereoselectivity can also extend to off-target interactions, leading to improved selectivity and a better safety profile.[2][4]

-

Modulated Physicochemical Properties: The three-dimensional arrangement of atoms in a chiral molecule can influence its physical properties, such as solubility and lipophilicity (logP/logD), which are critical for drug absorption and distribution.[2]

-

Improved Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective. Choosing the correct enantiomer can lead to a more favorable pharmacokinetic profile, including longer half-life and better oral bioavailability.[2]

-

Exploration of 3D Chemical Space: Incorporating chirality moves drug design from a "flatland" of two-dimensional structures into a more complex and biologically relevant three-dimensional space, allowing for novel interactions with protein binding pockets.[3]

Key Synthetic Strategies for Chiral Piperidines

The efficient and stereocontrolled synthesis of chiral piperidines is a cornerstone of their application in drug discovery. Several powerful strategies have been developed to access these valuable building blocks.

Asymmetric Hydrogenation

Asymmetric hydrogenation of pyridine derivatives or their precursors is a highly efficient method for introducing chirality. This approach often utilizes transition metal catalysts, such as iridium or rhodium, complexed with chiral ligands. For instance, an Iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been developed using MeO-BoQPhos as a chiral ligand, achieving high levels of enantioselectivity.[5]

Chemo-enzymatic Methods

Combining chemical synthesis with biocatalysis offers a powerful and sustainable route to chiral piperidines. A notable example is the chemo-enzymatic dearomatization of activated pyridines. This process can involve a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[6] This method has been successfully applied to the synthesis of precursors for antipsychotic drugs like Preclamol.[6]

Asymmetric Aza-Michael Addition

The intramolecular aza-Michael addition is a highly effective cyclization strategy. The use of chiral catalysts, such as bifunctional squaramides or urea-tertiary amines, can induce high enantioselectivity by activating both the nucleophile and the Michael acceptor.[7]

"Clip-Cycle" Approach

A two-step "Clip-Cycle" approach has been developed for the asymmetric synthesis of 3-spiropiperidines. The "Clip" stage involves an E-selective cross-metathesis of N-Cbz-protected 1-amino-hex-5-enes with a thioacrylate. The subsequent "Cycle" step is an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst, yielding enantioenriched products.[8]

Case Studies: Chiral Piperidines in Marketed Drugs

The impact of chiral piperidine scaffolds is evident in numerous successful drugs across various therapeutic areas.

Sertraline (Zoloft®) - Antidepressant

Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety.[9] It possesses two chiral centers, with the (1S, 4S)-isomer being the active enantiomer. The synthesis of enantiomerically pure sertraline is a key challenge, often involving the resolution of a racemic mixture or an enantioselective synthesis from the outset.

Aripiprazole (Abilify®) - Atypical Antipsychotic

Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[10] Its unique mechanism of action is attributed to its partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, combined with antagonism at 5-HT2A receptors.[11][12] This profile allows it to act as a "dopamine system stabilizer," reducing dopaminergic activity in hyperdopaminergic states and increasing it in hypodopaminergic states.[10]

Solifenacin (Vesicare®) - Overactive Bladder Treatment

Solifenacin is a competitive muscarinic receptor antagonist used to treat overactive bladder.[13][14] It exhibits high affinity for the M3 muscarinic receptor subtype, which is primarily responsible for the contraction of the bladder's detrusor muscle.[13][15] The molecule contains two chiral centers, and the specific (1S, 3'R) stereoisomer is the marketed drug.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of chiral piperidine-containing drugs are mediated through their interaction with specific signaling pathways.

Aripiprazole: Dopamine D2 and Serotonin 5-HT1A Signaling

Aripiprazole's efficacy stems from its "functional selectivity" at the dopamine D2 receptor, meaning it can differentially affect various downstream signaling pathways.[16][17] As a partial agonist, it stabilizes dopamine signaling. In a state of high dopamine (e.g., mesolimbic pathway in psychosis), it acts as a functional antagonist. In a state of low dopamine (e.g., mesocortical pathway), it acts as a functional agonist.[10] Simultaneously, its partial agonism at 5-HT1A receptors contributes to its antidepressant and anxiolytic effects.

Solifenacin: M3 Muscarinic Receptor Signaling

Solifenacin acts as a competitive antagonist at the M3 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR) of the Gq class.[15][18] In the bladder's smooth muscle, acetylcholine binding to M3 receptors activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to muscle contraction. By blocking this receptor, Solifenacin prevents this cascade, leading to muscle relaxation and relief of overactive bladder symptoms.

References

- 1. mdpi.com [mdpi.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chirality in Drug Design: A Comprehensive Guide [mindmapai.app]

- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. psychscenehub.com [psychscenehub.com]

- 11. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. DSpace [diposit.ub.edu]

- 14. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 16. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Importance of Boc protecting group in synthesis

An In-depth Technical Guide to the Tert-Butyloxycarbonyl (Boc) Protecting Group in Synthesis

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals.[1] Its widespread use is a testament to its unique stability across a range of chemical environments and its facile, predictable removal under mild acidic conditions.[1][2] Introduced in 1957, the Boc group offered a robust yet easily cleavable shield for amine functionalities, revolutionizing synthetic strategies, most notably in the Solid-Phase Peptide Synthesis (SPPS) developed by R. Bruce Merrifield.[1][3] This guide provides a comprehensive overview of the Boc group, covering its fundamental principles, reaction mechanisms, experimental protocols, and strategic applications for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to reversibly mask the nucleophilicity and basicity of amines by converting them into carbamate derivatives.[4][5] This protection prevents the amine from participating in undesired side reactions during subsequent synthetic steps.[4]

Chemical Properties and Stability

The Boc group is characterized by its stability under a wide variety of conditions, which is crucial for multi-step synthesis. It is generally resistant to:

-

Bases and Nucleophiles : Boc-protected amines are stable to most basic and nucleophilic reagents.[6][7][8]

-

Catalytic Hydrogenation : Unlike the Cbz (benzyloxycarbonyl) group, the Boc group is stable to conditions typically used for hydrogenolysis (e.g., H₂, Pd/C).[2][5][6]

This stability profile makes it "orthogonal" to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), allowing for their selective removal in the presence of a Boc group.[7][8][9]

The key feature of the Boc group is its lability under acidic conditions.[4][6] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][10][11] This differential stability—robust in basic/nucleophilic conditions and labile in acidic conditions—is the foundation of its strategic utility.[6][12]

Reaction Mechanisms

Boc Protection of Amines

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[6][13][14] The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[8][15] This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently decomposes into the stable tert-butoxide, which abstracts a proton, and carbon dioxide gas, driving the reaction forward.[15] While the reaction can proceed without a base, bases like triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium bicarbonate are often used.[13][16]

Boc Deprotection (Acidolysis)

The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[6][16][17] The mechanism proceeds via a two-step E1 elimination pathway:

-

Protonation : The carbonyl oxygen of the Boc-carbamate is protonated by the acid.[5][18]

-

Fragmentation : The protonated group fragments, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation, carbon dioxide, and the free amine.[4][5][18]

The formation of the highly stable tertiary carbocation is the thermodynamic driving force for the cleavage.[5]

A potential side reaction during deprotection is the alkylation of nucleophilic residues (e.g., Tryptophan or Methionine) by the liberated tert-butyl cation.[10][12] This can be suppressed by adding "scavengers" like triisopropylsilane (TIS), water, or thioanisole to the cleavage cocktail.[10][19][20]

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was instrumental in the initial development and success of SPPS.[1] The "Boc/Bzl" strategy uses the acid-labile Boc group for temporary protection of the Nα-amino group and more acid-stable, benzyl-based groups (Bzl) for permanent protection of amino acid side chains.[4][12]

The Boc-SPPS cycle involves the following iterative steps:

-

Deprotection : The N-terminal Boc group of the resin-bound peptide is removed with TFA.[1]

-

Neutralization : The resulting ammonium salt is neutralized with a hindered base like diisopropylethylamine (DIEA).[1][12]

-

Coupling : The next incoming Boc-protected amino acid is activated and coupled to the free N-terminus.[1]

-

Wash : The resin is washed to remove excess reagents and byproducts.[12]

This cycle is repeated until the desired peptide sequence is assembled. Finally, all protecting groups (including the side-chain Bzl groups) and the resin linkage are cleaved simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF).[12][21][22]

Quantitative Data Summary

The selection of a protecting group strategy is dictated by the stability of other functional groups within the molecule. The following tables provide a comparative summary of the Boc group's properties and stability relative to other common amine protecting groups.

Table 1: Comparison of Common Amine Protecting Groups

| Property | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ | C₁₅H₁₁O₂ |

| Molecular Weight | 101.12 g/mol | 151.16 g/mol | 223.26 g/mol |

| Cleavage Condition | Strong Acid (e.g., TFA, HCl)[9] | Catalytic Hydrogenolysis (H₂, Pd/C)[9] | Base (e.g., Piperidine)[9] |

| Primary Byproducts | Isobutene, CO₂[17] | Toluene, CO₂ | Dibenzofulvene-piperidine adduct[9] |

Data sourced from BenchChem.[6][9]

Table 2: Stability of Protecting Groups Under Various Conditions

| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Reductive Conditions (e.g., H₂, Pd/C) |

| Boc | Labile | Stable | Stable |

| Cbz | Stable (to mild acid) / Labile (to strong acid) | Stable | Labile |

| Fmoc | Stable | Labile | Stable |

Data based on established chemical principles.[6][17]

Experimental Protocols

Disclaimer: The following are generalized protocols. Optimal conditions such as solvent, temperature, and reaction time may vary depending on the specific substrate.

Protocol 1: General N-Boc Protection of a Primary Amine

Reagents:

-

Primary Amine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq)[9]

-

Triethylamine (TEA) (1.2 eq) or other suitable base[17]

-

Tetrahydrofuran (THF) or other suitable solvent[17]

Procedure:

-

Dissolve the amine (1.0 eq) in the chosen solvent (e.g., THF).[17]

-

Add the base (e.g., TEA, 1.2 eq) to the solution.[17]

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture at room temperature.[17]

-

Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[17]

-

Upon completion, perform an aqueous workup. Concentrate the organic phase under reduced pressure to yield the N-Boc protected amine. Further purification may be performed by column chromatography if necessary.

Protocol 2: General N-Boc Deprotection using TFA

Reagents:

-

N-Boc protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

(Optional) Scavenger, e.g., Triisopropylsilane (TIS)

Procedure:

-

Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).[17]

-

Slowly add trifluoroacetic acid (TFA). The final concentration of TFA is typically between 20-50% (v/v).[17] If the substrate contains sensitive residues, add a scavenger (e.g., 2.5% TIS, 2.5% H₂O).[19]

-

Caution : The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and do not run in a closed system.[16][17][18]

-

Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[17]

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as its TFA salt.[17]

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in modern organic synthesis.[1] Its robust stability to basic, nucleophilic, and reductive conditions, combined with its clean and predictable lability under mild acidolysis, provides chemists with a reliable and versatile method for amine protection.[17] From its foundational role in the automation of solid-phase peptide synthesis to its routine application in the development of novel pharmaceuticals, the Boc group's well-defined reactivity profile cements its status as an essential component in the synthetic chemist's toolbox.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. peptide.com [peptide.com]

- 13. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 14. Application of Boc-anhydride [en.highfine.com]

- 15. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 16. jk-sci.com [jk-sci.com]

- 17. benchchem.com [benchchem.com]

- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 19. benchchem.com [benchchem.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Benzyl Group: A Cornerstone in the Pharmacological Versatility of Piperidine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of a vast array of therapeutic agents. The introduction of a benzyl group to this heterocyclic motif dramatically expands its pharmacological potential, creating the N-benzylpiperidine (N-BP) core, a cornerstone in modern drug discovery. This technical guide provides a comprehensive overview of the multifaceted role of the benzyl group in piperidine derivatives, detailing its impact on pharmacological activity, structure-activity relationships (SAR), and its utility as a versatile tool for fine-tuning the properties of drug candidates.

The Fundamental Importance of the N-Benzylpiperidine Motif

The N-benzylpiperidine structural motif is frequently employed in drug discovery due to its unique combination of a basic piperidine ring and a lipophilic benzyl group.[1][2] This arrangement allows for critical interactions with a wide range of biological targets, leading to its prevalence in numerous approved drugs and clinical candidates.[1][3] The N-BP motif's value stems from its structural flexibility and three-dimensional nature, which medicinal chemists leverage to modulate both efficacy and physicochemical properties.[2][4]

One of the most significant contributions of the benzyl group is its ability to engage in cation-π and π-π interactions with the active sites of various biological targets.[2][5][6] The tertiary amine of the piperidine ring is typically protonated at physiological pH, and the resulting cation can interact favorably with the electron-rich aromatic ring of the benzyl group and aromatic residues within a protein's binding pocket. This interaction is crucial for the affinity of many N-benzylpiperidine derivatives to their targets.[2][3] Furthermore, the benzyl group enhances the solubility of the molecule by allowing for salt formation at the tertiary nitrogen.[2]

Role in Targeting the Central Nervous System (CNS)

The N-benzylpiperidine scaffold is particularly prominent in the development of CNS-active agents, targeting a variety of receptors and transporters implicated in neurological and psychiatric disorders.[6][7]

Acetylcholinesterase (AChE) Inhibition and Alzheimer's Disease

A significant area of research has focused on N-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[5][8][9][10][11] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[5][8]

The benzyl group in these inhibitors plays a crucial role in binding to the active site of AChE. For instance, docking studies have revealed that the aromatic ring of the N-benzylpiperidine moiety can establish π-π interactions with key amino acid residues like Tyr341 in the enzyme's active site.[5] The versatility of the benzyl group allows for substitutions on the aromatic ring, which can further enhance inhibitory potency and selectivity.[10][11] For example, the introduction of a bulky moiety at the para position of a related benzamide led to a substantial increase in anti-AChE activity.[10]

Monoamine Transporter Modulation

Derivatives of 4-benzylpiperidine have been extensively investigated as monoamine reuptake inhibitors, targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7][12][13] These transporters are critical for regulating neurotransmitter levels in the brain, and their modulation is a key mechanism for treating depression and other mood disorders. 4-Benzylpiperidine itself acts as a monoamine releasing agent, with a preference for norepinephrine and dopamine over serotonin.[7][14]

Structure-activity relationship studies have demonstrated that substitutions on the N-benzyl group can significantly alter the affinity and selectivity for these transporters.[12] For example, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines showed varying affinities for DAT and a broad range of SERT/DAT selectivity ratios depending on the substitution at the ortho and meta positions of the N-benzyl ring.[12]

Opioid and Sigma Receptor Ligands for Pain Management

Benzylpiperidine derivatives have also emerged as promising candidates for the development of novel analgesics through their interaction with opioid and sigma (σ) receptors.[7][15] Dual-acting μ-opioid receptor (MOR) agonists and σ1 receptor (σ₁R) antagonists are of particular interest, as this combination has the potential to produce potent antinociceptive effects with a reduced side-effect profile compared to traditional opioids.[7][15] The N-substituent on the piperidine ring is a critical determinant of affinity and efficacy at these receptors.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for various benzylpiperidine derivatives, highlighting their potency and selectivity for different biological targets.

| Compound Class | Target | Key Findings | Reference |

| N-Benzyl piperidine derivatives | HDAC/AChE | Dual inhibitors with IC50 values in the low micromolar range for both enzymes. | [8] |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | AChE | Compound 21 (IC50 = 0.56 nM) is a highly potent and selective AChE inhibitor. | [10] |

| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | AChE | IC50 = 1.2 nM, with ~34,700-fold selectivity over BuChE. | [9] |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines | DAT/SERT/NET | Several compounds showed low nanomolar affinity for DAT with varying SERT/DAT selectivity. | [12] |

| Benzylpiperidine derivatives | MOR/σ₁R | Compound 52 showed high affinity for both MOR (Ki = 56.4 nM) and σ₁R (Ki = 11.0 nM). | [15] |

| N-benzyl piperidinol derivatives | USP7 | Compound L55 identified as a potent and selective USP7 inhibitor (IC50 = 40.8 nM). | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of benzylpiperidine derivatives, based on published literature.

General Synthesis of 1-Benzylpiperidine Derivatives

A common method for the synthesis of 1-benzylpiperidine derivatives is the N-alkylation of piperidine or a substituted piperidine with a suitable benzyl halide.[6]

Protocol 1: N-Alkylation of Piperidine [6]

-

Materials: Piperidine, Benzyl chloride (or bromide), Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add benzyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the solid base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Solid-Phase Synthesis of 2-Benzylpiperidine Derivatives

Solid-phase organic synthesis (SPOS) provides an efficient platform for generating libraries of derivatives for drug discovery.[17]

Protocol 2: Solid-Phase Synthesis [17]

-

Core Steps:

-

Resin Loading: An N-Fmoc protected amino acid is attached to a Wang resin.

-

Piperidine Ring Formation: Aza-Michael addition and subsequent reductive amination are performed to construct the piperidine ring on the resin.

-

N-Derivatization: Various substituents are introduced at the piperidine nitrogen to create diversity.

-

Benzyl Moiety Introduction: Acylation with a substituted phenylacetic acid followed by reduction introduces the benzyl group.

-

Cleavage: The final 2-benzylpiperidine derivative is cleaved from the solid support.

-

In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory activity of compounds against AChE is typically determined using a modified Ellman's method.

Protocol 3: AChE Inhibition Assay

-

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, which is measured spectrophotometrically.

-

Procedure (General):

-

Prepare solutions of AChE, the test compound at various concentrations, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Pre-incubate the enzyme with the test compound for a specified time at a controlled temperature.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizing Key Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams are generated using the DOT language for Graphviz.

General Role of N-Benzylpiperidine in Drug Action

Caption: Interaction of N-benzylpiperidine derivatives with biological targets.

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for the development of benzylpiperidine derivatives.

Signaling Pathway Modulation by a Benzylpiperidine Derivative (Hypothetical GPCR Antagonist)

Caption: Antagonistic action of an N-benzylpiperidine derivative at a GPCR.

Conclusion

The benzyl group is an indispensable component in the design and development of a wide range of piperidine-based therapeutic agents. Its ability to engage in crucial binding interactions, coupled with the structural flexibility it imparts, allows for the fine-tuning of pharmacological activity and selectivity. From potent acetylcholinesterase inhibitors for Alzheimer's disease to multi-target ligands for pain and depression, the N-benzylpiperidine motif continues to be a fertile ground for the discovery of novel drugs. A thorough understanding of the structure-activity relationships governing the interactions of the benzyl group is paramount for the rational design of future generations of piperidine-based therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 15. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Crucial Role of Stereochemistry in 3-Aminopiperidine Derivatives for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its stereochemistry is a critical determinant of pharmacological activity, with different enantiomers often exhibiting vastly different potencies and selectivities. This technical guide provides a comprehensive overview of the stereoselective synthesis of 3-aminopiperidine derivatives, detailed experimental protocols, a comparative analysis of synthetic strategies, and an examination of the structure-activity relationships governed by their three-dimensional arrangement.

The Significance of Stereochemistry in 3-Aminopiperidine-Containing Drugs

The therapeutic efficacy of many drugs containing a 3-aminopiperidine moiety is intrinsically linked to the absolute configuration of the chiral center at the C3 position. A prime example is the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, used in the treatment of type 2 diabetes. For instance, alogliptin and linagliptin, both potent DPP-4 inhibitors, feature an (R)-3-aminopiperidine core. The (R)-enantiomer is responsible for the desired pharmacological activity, while the (S)-enantiomer is significantly less active or inactive. This underscores the necessity for robust stereoselective synthetic methods to produce enantiomerically pure active pharmaceutical ingredients (APIs).

Stereoselective Synthetic Strategies

The preparation of enantiomerically pure 3-aminopiperidine derivatives can be broadly categorized into three main approaches: asymmetric synthesis, synthesis from the chiral pool, and resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereoisomer directly from a prochiral starting material. A highly effective method involves the use of transaminase enzymes.

Enzymatic Asymmetric Amination:

ω-Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines. The reaction typically involves the amination of a prochiral ketone, such as N-Boc-3-piperidone, using an amine donor like isopropylamine. This method offers high enantioselectivity and operates under mild reaction conditions.

Chiral Pool Synthesis

This strategy utilizes readily available chiral starting materials, such as amino acids, to construct the chiral 3-aminopiperidine core. L-glutamic acid is a common precursor.

Synthesis from L-Glutamic Acid:

A multi-step synthesis starting from L-glutamic acid can yield enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. The key steps involve diesterification, N-protection, reduction of the esters to a diol, tosylation, and finally, cyclization with an appropriate amine.

Resolution of Racemic Mixtures

Resolution involves the separation of a racemic mixture into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent.

Diastereomeric Salt Resolution:

Racemic 3-aminopiperidine can be resolved by forming diastereomeric salts with a chiral acid, such as dibenzoyl-L-tartaric acid or (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA). The differing solubilities of the diastereomeric salts allow for their separation by crystallization.

Quantitative Data Comparison

The choice of synthetic strategy often depends on factors such as scalability, cost, and desired enantiomeric purity. The following tables summarize quantitative data for various methods.

Table 1: Asymmetric Synthesis of 3-Aminopiperidine Derivatives

| Method | Substrate | Product | Catalyst/Reagent | Yield (%) | ee (%) | Reference |

| Enzymatic Amination | N-Boc-3-piperidone | (R)-N-Boc-3-aminopiperidine | Immobilized ω-transaminase | 70 | >99 | Beilstein J. Org. Chem. 2017, 13, 1876-1884.[1] |

| Enzymatic Kinetic Resolution | rac-N-Boc-3-aminopiperidine | (R)-N-Boc-3-aminopiperidine | ω-Transaminase | 42 | 97 | Adv. Synth. Catal. 2008, 350, 807-812.[2] |

Table 2: Chiral Pool Synthesis of 3-Aminopiperidine Derivatives

| Starting Material | Product | Key Steps | Overall Yield (%) | Reference |

| L-Glutamic Acid | (S)-tert-butyl (1-cyclohexylpiperidin-3-yl)carbamate | Esterification, Boc-protection, NaBH4 reduction, Tosylation, Cyclization | 44-55 | Indian J. Chem. 2021, 60B, 115-121.[3] |

Table 3: Resolution of Racemic 3-Aminopiperidine

| Resolving Agent | Solvent | Product | Yield (%) | ee (%) | Reference |

| (R)-CPA | 90% tert-butyl alcohol | (R)-3-aminopiperidine | 99.5 | 99.6 | Chirality 2021, 33, 379-384.[4] |

| Dibenzoyl-L-tartaric acid | Methanol/Water | (S)-3-aminopiperidine salt | - | >99 | WO 2011/160037 A2[2] |

Table 4: Biological Activity of DPP-4 Inhibitors

| Compound | Stereoisomer | DPP-4 IC50 (nM) | Reference |

| Alogliptin | (R) | 7 | J. Med. Chem. 2011, 54, 38-54. |

| Linagliptin | (R) | 1 | J. Med. Chem. 2007, 50, 6450-6453.[5] |

Detailed Experimental Protocols

Protocol for Enzymatic Asymmetric Amination of N-Boc-3-piperidone

Materials:

-

N-Boc-3-piperidone

-

Immobilized ω-transaminase (e.g., ATA-025-IMB)

-

Isopropylamine

-

Pyridoxal-5'-phosphate (PLP)

-

Triethanolamine buffer (100 mM, pH 7.5)

-

DMSO

-

Ethyl acetate

-

Saturated NaCl solution

-

Anhydrous Na2SO4

Procedure:

-

To 4 mL of triethanolamine buffer containing isopropylamine (1.1 M) and PLP (1.4 mM), add the immobilized ω-transaminase (200 mg).

-

Stir the mixture at 35 °C and 550 rpm for 5 minutes.

-

Add a preheated solution of N-Boc-3-piperidone (1.25 mmol) in DMSO (2 mL).

-

Stir the reaction mixture at 50 °C and 550 rpm and monitor by HPLC.

-

Upon completion, filter the enzyme and extract the aqueous phase with ethyl acetate (3 x 10 mL).

-

Wash the combined organic phases with saturated NaCl solution, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield (R)-N-Boc-3-aminopiperidine.[1]

Protocol for Synthesis of (S)-tert-butyl (piperidin-3-yl)carbamate from L-Glutamic Acid

Step 1: Dimethyl L-glutamate hydrochloride

-

To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.

-

Stir the reaction at room temperature for 12 hours.

-

Evaporate the solvent to give the crude product as a HCl salt in quantitative yield.[3]

Step 2: (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate

-

To a stirred solution of the dimethyl ester from Step 1 (10 g, 57 mmol) in CH2Cl2 (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), (Boc)2O (19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.7 g).

-

Stir the reaction at room temperature for 6 hours.

-

Quench with water and extract with CH2Cl2. Wash the combined organic layers with 10% aqueous sodium bicarbonate and brine, dry, and concentrate to afford the product (92% yield).[3]

Step 3: (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate

-

To a solution of the diester from Step 2 (5 g, 17.3 mmol) in methanol (50 mL), add NaBH4 (1.96 g, 51.9 mmol) portion-wise at 0°C.

-

Stir the reaction at room temperature for 12 hours.

-

Quench with saturated NH4Cl solution and extract with ethyl acetate. Dry and concentrate to give the diol (76% yield).[3]

Step 4: (S)-tert-butyl (1-substituted-piperidin-3-yl)carbamate (General Procedure)

-

To a solution of the diol from Step 3 (1 g, 4.29 mmol) in CH2Cl2 (20 mL), add triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (4.1 g, 21.45 mmol), and a catalytic amount of DMAP (0.42 g).

-

Stir at room temperature for 12 hours.

-

Extract with CH2Cl2, wash, dry, and concentrate to give the crude ditosylate.

-

To a solution of the crude ditosylate in acetonitrile (20 mL), add K2CO3 (2.96 g, 21.45 mmol) and the desired primary amine (15 mmol).

-

Reflux for 12 hours.

-

Quench with saturated NH4Cl solution, extract with ethyl acetate, dry, concentrate, and purify by column chromatography to obtain the final product.[3]

Protocol for Diastereomeric Resolution of 3-Aminopiperidine

Materials:

-

Racemic 3-aminopiperidine

-

(R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)

-

90% tert-butyl alcohol

Procedure:

-

Dissolve racemic 3-aminopiperidine in 90% tert-butyl alcohol.

-

Add a solution of (R)-CPA in the same solvent.

-

Allow the diastereomeric salts to form. The salt of (R)-3-aminopiperidine with (R)-CPA is less soluble and will precipitate.

-

Isolate the precipitate by filtration.

-

The desired (R)-3-aminopiperidine can be liberated from the salt by treatment with a base.[4]

Visualizing Key Concepts

Synthetic Strategies Workflow

The choice of a synthetic route to a specific enantiomer of a 3-aminopiperidine derivative depends on several factors. The following diagram illustrates a general decision-making workflow.

Caption: Decision workflow for selecting a synthetic strategy.

Signaling Pathway of DPP-4 Inhibitors

Drugs containing the (R)-3-aminopiperidine moiety, such as alogliptin and linagliptin, primarily exert their therapeutic effect by inhibiting the DPP-4 enzyme. This leads to an increase in the levels of incretin hormones, which in turn modulate glucose homeostasis. There is also evidence for GLP-1 independent signaling.

Caption: DPP-4 inhibitor signaling pathways.

Conclusion

The stereochemistry of 3-aminopiperidine derivatives is a paramount consideration in the design and development of new therapeutics. The choice of synthetic strategy to access enantiomerically pure forms of these valuable building blocks must be carefully evaluated based on the specific requirements of the drug development program. A thorough understanding of the available synthetic methodologies and the profound impact of stereochemistry on biological activity is essential for the successful advancement of drug candidates incorporating the 3-aminopiperidine scaffold. This guide provides a foundational resource for researchers in this dynamic field, offering both theoretical insights and practical experimental details to aid in their research endeavors.

References

- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 3. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 5. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-benzyl-3-N-Boc-aminopiperidine is a valuable chiral building block in the synthesis of various pharmaceutical compounds, notably as a key intermediate for dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound, offering a selection of established synthetic routes. The protocols are designed to be reproducible and scalable for research and development purposes.

Introduction

The piperidine ring is a prevalent scaffold in a vast array of natural products and synthetic pharmaceuticals. Specifically, optically active 3-aminopiperidine derivatives are crucial components of numerous biologically active molecules.[1] The synthesis of enantiomerically pure this compound is of significant interest due to its role in the development of drugs such as Alogliptin and Linagliptin.[1] This document outlines two primary synthetic strategies: the Boc protection of (R)-1-benzyl-3-aminopiperidine and a multi-step synthesis commencing from L-glutamic acid.

Synthetic Strategies

There are several reported methods for the synthesis of this compound and its precursors. These include:

-